Acyclovir N-Ethyl-L-valinate Hydrochloride is a chemical compound that serves as an impurity amino acid ester prodrug of acyclovir, primarily utilized for its antiviral properties. This compound is recognized for its enhanced bioavailability compared to acyclovir, making it a subject of interest in pharmaceutical research and development. The compound is classified under the category of nucleoside analogs, specifically targeting viral infections.
Acyclovir N-Ethyl-L-valinate Hydrochloride is derived from the amino acid L-valine and acyclovir, a well-known antiviral medication used to treat infections caused by certain types of viruses, particularly herpes simplex virus and varicella-zoster virus. Its chemical classification places it within the realm of antiviral agents, specifically as a prodrug that improves the pharmacokinetics of its parent compound, acyclovir.
The synthesis of Acyclovir N-Ethyl-L-valinate Hydrochloride involves several key steps:
Acyclovir N-Ethyl-L-valinate Hydrochloride undergoes several chemical reactions relevant to its function as an antiviral agent:
The mechanism of action for Acyclovir N-Ethyl-L-valinate Hydrochloride involves several steps:
This selective action minimizes toxicity to host cells while effectively targeting viral replication.
Acyclovir N-Ethyl-L-valinate Hydrochloride exhibits several notable physical and chemical properties:
These properties are critical for formulation development in pharmaceutical applications.
Acyclovir N-Ethyl-L-valinate Hydrochloride is primarily utilized in:
Acyclovir N-Ethyl-L-valinate Hydrochloride (CAS 1346617-49-9) is an ester prodrug derivative of the antiviral agent acyclovir. Its molecular formula is C₁₅H₂₅ClN₆O₄, with a molecular weight of 388.85 g/mol [1] [7]. The compound features a bifunctional structure:
Table 1: Key Structural and Physicochemical Properties
Property | Acyclovir N-Ethyl-L-valinate HCl | Valacyclovir |
---|---|---|
Molecular Formula | C₁₅H₂₅ClN₆O₄ | C₁₃H₂₀N₆O₄ |
Molecular Weight (g/mol) | 388.85 | 324.35 |
Ester Bond Position | Hydroxymethyl side chain | Hydroxymethyl side chain |
Amino Acid Moiety | N-Ethyl-L-valine | L-Valine |
Ionization Form | Hydrochloride salt | Hydrochloride salt |
Water Solubility* | High (salt-enhanced) | High |
*Inferred from salt formation; experimental data specific to this compound is limited in public literature [1] [7].
Amino acid ester prodrugs of acyclovir target nutrient transporters to overcome the parent drug’s low oral bioavailability (10–20%) [4]. Key derivatives include:
Table 2: Transport and Stability Profiles of Acyclovir Prodrugs
Prodrug | Transporter Affinity | Enzymatic Stability | Relative AUC (vs. ACV) |
---|---|---|---|
Acyclovir (parent) | None (passive diffusion) | High | 1.0x |
Valacyclovir | PEPT1 > B⁰,+ | Moderate | 3–5x |
SACV | ASCT1, B⁰,+ | High (aqueous humor) | 2.0x (ocular) |
EACV | B⁰,+ (weak) | Very high | 1.5x (ocular) |
N-Ethyl-L-valinate | B⁰,+ (predicted) | Moderate (estimated) | Data limited |
While direct data on Acyclovir N-Ethyl-L-valinate Hydrochloride’s solid forms is scarce, lessons from acyclovir polymorphs inform prodrug design:
Salt formation is critical for enhancing the physicochemical properties of ionizable prodrugs:
Table 3: Salt Formation Outcomes
Parameter | Hydrochloride Salt | Sodium Salt |
---|---|---|
Crystal Water Content | Variable (anhydrous common) | Fixed stoichiometry (e.g., dihydrate) |
Hygroscopicity | Moderate to high | Low |
pH in Solution | Acidic (∼3–4) | Alkaline (∼10–11) |
Degradation Pathway | Ester hydrolysis | Oxidation, hydrate loss |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7